molecular formula C6H11F2NO2 B1432458 (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol CAS No. 1690112-93-6

(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol

Cat. No. B1432458
M. Wt: 167.15 g/mol
InChI Key: VCHJFTHAYVVEPI-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol, also known as DFP-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through a unique method and has shown promising results in various scientific studies. In

Scientific Research Applications

Alpha-Mannosidase Inhibition

(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol and its derivatives have been studied extensively for their ability to inhibit alpha-mannosidases, which are key enzymes in glycoprotein processing. Research shows that certain pyrrolidine-3,4-diol derivatives, related to (3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol, are potent inhibitors of alpha-mannosidases from sources like jack beans and almonds. These compounds could potentially be used to treat disorders related to glycoprotein processing abnormalities (Popowycz et al., 2003) (Fiaux et al., 2005).

Anticancer Potential

Research has explored the use of pyrrolidine-3,4-diol derivatives as potential anticancer agents. Certain derivatives have shown promising results in inhibiting the growth of human cancer cells, including glioblastoma and melanoma cells. This suggests a potential avenue for the development of new cancer treatments using these compounds (Steimer et al., 2014) (Fiaux et al., 2006).

Factor Xa Inhibition

In the context of antithrombotic therapy, (3R,4R)-pyrrolidine-3,4-dicarboxylic acid derivatives, closely related to the compound , have been investigated for their factor Xa inhibitory activity. These compounds have shown potential in the development of new antithrombotic drugs, highlighting the versatility of pyrrolidine derivatives in medicinal chemistry (Anselm et al., 2010).

properties

IUPAC Name

(3S,4R)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2/c7-6(8)3-9-1-4(10)5(11)2-9/h4-6,10-11H,1-3H2/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHJFTHAYVVEPI-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1CC(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(2,2-difluoroethyl)pyrrolidine-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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